8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride - 93428-55-8

8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

Catalog Number: EVT-519857
CAS Number: 93428-55-8
Molecular Formula: C13H19ClN2
Molecular Weight: 238.75 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

8-Methyl-3,8-diazabicyclo[3.2.1]octane (Azatropane)

Compound Description: 8-Methyl-3,8-diazabicyclo[3.2.1]octane, also known as azatropane, is a bicyclic compound with a diazabicyclo[3.2.1]octane core. It serves as a key intermediate in synthesizing compounds with potential analgesic activity. [, , ]

Relevance: Azatropane shares the core diazabicyclo[3.2.1]octane structure with 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. The only structural difference is the substituent at the 8-position, with azatropane having a methyl group instead of a benzyl group. This similarity makes azatropane a crucial starting material for synthesizing a range of 3,8-diazabicyclo[3.2.1]octane derivatives, including the target compound, through various chemical modifications. [, , ]

3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane

Compound Description: This compound is a 3,8-diazabicyclo[3.2.1]octane derivative with a 6-chloro-3-pyridazinyl group substituted at the 3-position. It exhibited significant analgesic effects in the hot plate assay and mouse abdominal constriction test. []

Relevance: Both 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane and 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride belong to the same 3,8-diazabicyclo[3.2.1]octane family. They highlight the potential of this core structure for developing analgesics. The variations in their substituents at the 3- and 8-positions, respectively, underscore the impact of these modifications on pharmacological activity within this class of compounds. []

3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione

Compound Description: This novel intermediate is synthesized from diethyl cis-1-methylpyrrolidine dicarboxylate and benzylamine. It represents a crucial step in an improved synthesis of 8-methyl-3,8-diazabicyclo[3.2.1]octane (azatropane). []

Relevance: While 3-Benzyl-8-methyl-3,8-diazabicyclo[3.2.1]octan-2,4-dione possesses a diazabicyclo[3.2.1]octane core similar to 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, the presence of the 2,4-dione moiety significantly alters its structure and potential reactivity. This intermediate highlights a synthetic pathway towards the target compound by showcasing the versatility of the diazabicyclo[3.2.1]octane scaffold for chemical modifications. []

8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane

Compound Description: This compound, along with its isomer (1b) with swapped nitrogen substituents, has been studied for its selective agonist activity on m-opioid receptors. X-ray crystallography revealed distinct orientations of the cinnamyl chain in these isomers, which influences their pharmacological properties. []

Relevance: The study of 8-p-Nitrocinnamyl-3-propionyl-3,8-diazabicyclo[3.2.1]octane and its isomer provides valuable insights into the structure-activity relationship of 3,8-diazabicyclo[3.2.1]octane derivatives, including 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. The findings highlight the importance of substituent orientation on the diazabicyclo[3.2.1]octane core for achieving specific pharmacological effects. []

8-Acyl-3-methyl-3,8-diazabicyclo[3.2.1]octanes and 3-Acyl-8-methyl-3,8-diazabicyclo[3.2.1]octanes

Compound Description: These two series of compounds were synthesized and investigated for their potential anti-inflammatory activity. They were designed based on the known analgesic and anti-inflammatory properties of similar 8-propionyl-3,8-diazabicyclo[3.2.1]octane derivatives. []

Relevance: The investigation of these 8-acyl and 3-acyl derivatives showcases the structural diversity possible within the 3,8-diazabicyclo[3.2.1]octane framework, while maintaining a focus on potential therapeutic applications. Their relation to 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride lies in their shared diazabicyclo[3.2.1]octane core, emphasizing the versatility of this scaffold for developing compounds with varying pharmacological profiles. []

Relevance: Although the bivalent ligands (2a-d) were not as successful as their parent compound (1a), their development highlights the ongoing interest in exploring the 3,8-diazabicyclo(3.2.1)octane scaffold for analgesic drug discovery. These compounds provide valuable information for understanding the structure-activity relationship of this class of compounds, including 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. []

(4bS, 5aR)-12-Cyclohexyl-N-(N, N-dimethylsulfamoyl)-3-methoxy-5a-((1R, 5S)-3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-4b, 5,5a, 6-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-9-carboxamide

Compound Description: This complex compound incorporates a 3-methyl-3,8-diazabicyclo[3.2.1]octane moiety as part of its larger structure. It demonstrates activity against the hepatitis C virus (HCV) and is investigated for its potential in treating HCV infections. []

Relevance: The inclusion of a 3-methyl-3,8-diazabicyclo[3.2.1]octane unit within this complex HCV antiviral agent highlights the broader biological relevance of this scaffold. While significantly more complex than 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, this compound underscores the potential of this bicyclic system in various therapeutic areas. []

3-(or 8)-Allyl and 3-(or 8)-(3,3-dimethylallyl) Derivatives of 3,8-diazabicyclo[3.2.1]octane and 3,8-diazabicyclo[3.2.1]octan-2-one

Compound Description: These derivatives, featuring allyl or 3,3-dimethylallyl groups at the 3- or 8-positions, were synthesized as part of a larger effort to explore the structure-activity relationship of 3,8-diazabicyclo[3.2.1]octane derivatives for their analgesic activity. []

Relevance: The synthesis and pharmacological evaluation of these allyl and dimethylallyl derivatives provide insights into the impact of specific substituents on the diazabicyclo[3.2.1]octane core. This information is valuable for understanding the structure-activity relationship of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride and guiding further modifications for optimizing its biological properties. []

Esters and Carbamates of 3-(3-hydroxy-3-methyl)butyl-3,8-diazabicyclo[3.2.1]octane

Compound Description: These derivatives of 3-(3-hydroxy-3-methyl)butyl-3,8-diazabicyclo[3.2.1]octane, featuring ester or carbamate functionalities, were synthesized and tested for their analgesic activity. []

Relevance: Similar to the allyl and dimethylallyl derivatives, the synthesis of esters and carbamates of 3-(3-hydroxy-3-methyl)butyl-3,8-diazabicyclo[3.2.1]octane contributes to understanding the structure-activity relationship of 3,8-diazabicyclo[3.2.1]octane derivatives. By systematically varying substituents and functional groups, researchers can gain valuable insights into the optimal structural features for analgesic activity within this class of compounds, including 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. []

3,8-Diazabicyclo[3.2.1]octane Derivatives Structurally Related to Propoxyphene

Compound Description: These compounds were designed based on the structure of propoxyphene, a known analgesic, incorporating the 3,8-diazabicyclo[3.2.1]octane framework. []

Relevance: By mimicking the structure of propoxyphene, these 3,8-diazabicyclo[3.2.1]octane derivatives showcase a rational drug design approach. This strategy, leveraging the known activity of existing analgesics, can be applied to further explore and optimize the analgesic potential of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. []

3-Methyl-8-propionyl-3,8-diazabicyclo-[3.2.1]octane

Compound Description: This compound has been studied for its analgesic and antitussive activity in humans. []

Relevance: The investigation of 3-Methyl-8-propionyl-3,8-diazabicyclo-[3.2.1]octane in human subjects highlights the translational potential of 3,8-diazabicyclo[3.2.1]octane derivatives, including 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, for therapeutic applications. []

3-Substituted 8-Propionyl-3,8-diazabicyclo(3.2.1)octanes

Compound Description: This series of compounds, featuring various substituents at the 3-position while retaining the 8-propionyl group, was synthesized and tested for their analgesic activity. []

Relevance: The systematic variation of the substituent at the 3-position in 3-substituted 8-propionyl-3,8-diazabicyclo(3.2.1)octanes provides valuable structure-activity relationship data. This information can be applied to understand the impact of modifications at the 3-position on the analgesic activity of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride. []

1-Propionyl-4-substituted cis-2,6-dimethylpiperazines

Compound Description: These piperazine derivatives, featuring a propionyl group and various substituents, were synthesized as structural analogs of 8-acyl-3,8-diazabicyclo[3.2.1]octanes. []

Relevance: Although structurally distinct from 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride, 1-propionyl-4-substituted cis-2,6-dimethylpiperazines highlight the exploration of structurally similar frameworks for achieving analgesic effects. []

3-Aralkenyl-8-propionyl-3,8-diazabicyclo(3.2.1)octanes

Compound Description: This series features an arylalkenyl group at the 3-position and a propionyl group at the 8-position of the diazabicyclo[3.2.1]octane core. They were synthesized and evaluated for their analgesic activity. []

Relevance: By introducing an arylalkenyl group at the 3-position, 3-aralkenyl-8-propionyl-3,8-diazabicyclo(3.2.1)octanes demonstrate the possibility of incorporating larger, more lipophilic substituents onto the diazabicyclo[3.2.1]octane scaffold. This information can guide the design and synthesis of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride analogs with modified physicochemical properties and potential improvements in their pharmacological profile. []

Benzocondensed Derivatives as Rigid Analogues of 3(8)-Cinnamyl-8(3)-propionyl-3,8-diazabicyclo[3.2.1]octanes

Compound Description: These derivatives incorporate a rigid benzocondensed ring system into the 3,8-diazabicyclo[3.2.1]octane framework, aiming to constrain the conformational flexibility of the parent compound, 3(8)-cinnamyl-8(3)-propionyl-3,8-diazabicyclo[3.2.1]octane. [, ]

Relevance: The design and study of benzocondensed derivatives provide valuable insights into the conformational preferences of 3,8-diazabicyclo[3.2.1]octane-based ligands for their biological targets. Understanding these conformational aspects can aid in the rational design of 8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride analogs with improved binding affinity and selectivity for potential therapeutic targets. [, ]

N3/8-Disubstituted 3,8-diazabicyclo[3.2.1]octane Analogues of 3,8-Bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl-piperazine

Compound Description: These N3/8-disubstituted analogues were synthesized and evaluated for their antiproliferative properties, building upon the known activity of the parent compound, 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridin-4-yl]methyl-piperazine. []

Relevance: Although the parent compound is a piperazine derivative, the exploration of N3/8-disubstituted 3,8-diazabicyclo[3.2.1]octane analogues highlights the value of this bicyclic scaffold for developing potential anticancer agents. This connection underscores the broader medicinal chemistry relevance of the diazabicyclo[3.2.1]octane core, expanding its potential applications beyond analgesia. []

Properties

CAS Number

93428-55-8

Product Name

8-Benzyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride

IUPAC Name

8-benzyl-3,8-diazabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C13H19ClN2

Molecular Weight

238.75 g/mol

InChI

InChI=1S/C13H18N2.ClH/c1-2-4-11(5-3-1)10-15-12-6-7-13(15)9-14-8-12;/h1-5,12-14H,6-10H2;1H

InChI Key

JNKMBGCWOGVWLC-UHFFFAOYSA-N

SMILES

C1CC2CNCC1N2CC3=CC=CC=C3.Cl.Cl

Canonical SMILES

C1CC2CNCC1N2CC3=CC=CC=C3.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.